molecular formula C11H15NO3 B3156964 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid CAS No. 842973-07-3

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid

Cat. No.: B3156964
CAS No.: 842973-07-3
M. Wt: 209.24 g/mol
InChI Key: BCCXXQHSIPJVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its acetyl and dimethyl substitutions on the pyrrole ring, as well as a propionic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of 3-Acetyl-2,4-dimethylpyrrole: This can be achieved by the condensation of 2,4-dimethylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Introduction of the Propionic Acid Side Chain: The acetylated pyrrole is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride, again using a Lewis acid catalyst. This step introduces the propionic acid side chain at the desired position on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of 2,4-dimethylpyrrole and acetic anhydride are reacted in industrial reactors equipped with efficient reflux systems.

    Continuous Flow Processes: To enhance efficiency and yield, continuous flow reactors may be employed for the Friedel-Crafts acylation step. This allows for better control over reaction conditions and minimizes the formation of by-products.

    Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid involves its interaction with specific molecular targets. The acetyl and propionic acid groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2,4-dimethylpyrrole: Lacks the propionic acid side chain, making it less versatile in certain applications.

    2,4-Dimethylpyrrole: Lacks both the acetyl and propionic acid groups, resulting in different chemical properties and reactivity.

    3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-butyric acid: Similar structure but with a butyric acid side chain instead of propionic acid, leading to different biological and chemical properties.

Uniqueness

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid is unique due to its specific combination of acetyl, dimethyl, and propionic acid groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3-acetyl-2,4-dimethylpyrrol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-6-12(5-4-10(14)15)8(2)11(7)9(3)13/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCXXQHSIPJVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Reactant of Route 6
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.